molecular formula C9H21NO6S6 B019473 Tris-(2-methanethiosulfonylethyl)amine CAS No. 18365-77-0

Tris-(2-methanethiosulfonylethyl)amine

Cat. No. B019473
CAS RN: 18365-77-0
M. Wt: 431.7 g/mol
InChI Key: DRDALISDKOEUEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on trisubstituted amines, such as tris(2-nitrilethyl)amine and tris(pentafluorosulfanyl)amine, provides insights into potential synthesis methods for tris-(2-methanethiosulfonylethyl)amine. These compounds are typically synthesized through additive reactions or reactions involving trichloroacetylpyrrole with specific amines, indicating the potential for similar synthetic routes for tris-(2-methanethiosulfonylethyl)amine (Xing, 2003); (Nielsen et al., 2017).

Molecular Structure Analysis

Analogous compounds such as tris(pentafluorosulfanyl)amine have been characterized by gas electron diffraction, single crystal XRD, and spectroscopic methods, revealing complex structures with significant implications for their reactivity and stability. These studies suggest that tris-(2-methanethiosulfonylethyl)amine could possess a similarly intricate molecular structure with unique electronic and spatial characteristics (Nielsen et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of related trisubstituted amines involves interactions with various reagents, leading to diverse products. For example, tris(trimethylsilyl)methanethiol shows reactivity that could be mirrored in tris-(2-methanethiosulfonylethyl)amine, suggesting potential for functional group transformations and applications in synthesis (Block & Aslam, 1985).

Physical Properties Analysis

The physical properties of trisubstituted amines, including solubility, melting points, and thermal stability, are crucial for their practical applications. For example, tris(2-nitrilethyl)amine exhibits high thermal stability up to 300°C. This property is essential for applications requiring high-temperature conditions (Xing, 2003).

Scientific Research Applications

Crystal Engineering

Tris[2-(2-pyrryl-carboxy)ethyl]amine, a derivative of Tris-(2-methanethiosulfonylethyl)amine, has been studied for its use in crystal engineering. These compounds self-assemble into hexagonal and grid supramolecular structures, showcasing potential as a robust supramolecular synthon for crystal engineering applications (Yin & Li, 2006).

Coordination Chemistry

Tri- and dithioethers like Tris(2-tert-butyl-4-methylphenylthiomethyl)amine have been developed to study their coordination properties with copper ions. These compounds form complexes with Cu+, which have been characterized through electrochemical and structural analysis. Such studies enhance understanding in coordination chemistry (Martínez-Alanis et al., 2011).

Luminescence in Lanthanide Complexes

The stereocontrolled tris(2-pyridylmethyl)amines, similar in structure to Tris-(2-methanethiosulfonylethyl)amine, form stable complexes with lanthanide ions such as Tb(3+) and Eu(3+). These complexes exhibit luminescence, influenced by the ligand chirality, providing insights into the design of luminescent lanthanide complexes (Yamada et al., 2003).

Hydrogel Development

Tris(2-(2-formylphenoxy)ethyl)amine, a derivative of Tris-(2-methanethiosulfonylethyl)amine, has been utilized in creating pH- and thermo-responsive chitosan hydrogels. These hydrogels, useful in drug delivery, demonstrate the potential of tris-based compounds in developing smart materials for medical applications (Karimi et al., 2018).

Supramolecular Chemistry

Tris-(2-Pyridylmethyl)amines have been recognized for their ability to form stable, catalytically active metal complexes. These compounds are increasingly used in supramolecular chemistry due to their stereodynamic nature, serving roles in anion sensing, biochemical sensors, and molecular switches (Bravin et al., 2021).

Bioinorganic Chemistry

Aryl-appended tris(2-pyridylmethyl)amine ligands, related to Tris-(2-methanethiosulfonylethyl)amine, have been explored in coordination and synthetic bioinorganic chemistry. These ligands show promise in mimicking enzyme activities and in constructing metal complexes with biologically relevant reactivity (Berreau, 2007).

properties

IUPAC Name

2-methylsulfonylsulfanyl-N,N-bis(2-methylsulfonylsulfanylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO6S6/c1-20(11,12)17-7-4-10(5-8-18-21(2,13)14)6-9-19-22(3,15)16/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDALISDKOEUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCN(CCSS(=O)(=O)C)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO6S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343551
Record name Tris-(2-methanethiosulfonylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris-(2-methanethiosulfonylethyl)amine

CAS RN

18365-77-0
Record name Tris-(2-methanethiosulfonylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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